molecular formula C13H11BClFO3 B14020941 (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid

Cat. No.: B14020941
M. Wt: 280.49 g/mol
InChI Key: FNDAWBZWRWKVQT-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .

Biological Activity

(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is a significant compound in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with biologically relevant molecules. They often act as enzyme inhibitors and are investigated for their roles in various therapeutic areas, including cancer treatment and antimicrobial applications .

The primary mechanism through which boronic acids exert their biological effects involves the interaction with enzymes and receptors. Specifically, they can form reversible covalent bonds with active site residues such as serine or threonine. This interaction can lead to:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes critical in various biochemical pathways.
  • Modulation of Receptor Activity : They may influence receptor signaling pathways, potentially affecting cellular responses .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activity. Although specific data on this compound is scarce, related compounds demonstrate varying degrees of antibacterial and antifungal properties. For example, some phenylboronic acids have shown effectiveness against pathogens like Escherichia coli and Candida albicans, suggesting that similar derivatives may possess comparable activities .

Study on Enzyme Inhibition

In a recent study focusing on the inhibitory effects of boronic acids, researchers evaluated the interaction of various boron-containing compounds with serine proteases. The results indicated that certain structural modifications, such as the presence of fluorine or benzyloxy groups, could enhance inhibitory potency. Although this compound was not the primary focus, its structural characteristics align with those of more potent inhibitors identified in the study .

Antimicrobial Evaluation

A comparative study assessed the antimicrobial activity of several boronic acid derivatives against Candida albicans and Aspergillus niger. The findings revealed that modifications in the phenyl group significantly impacted the Minimum Inhibitory Concentration (MIC) values. While direct data on this compound was not presented, it is hypothesized that its similar structure may confer moderate antimicrobial activity based on the behavior of related compounds .

Pharmacokinetic Properties

The pharmacokinetic profile of boronic acids varies widely depending on their chemical structure. Factors such as lipophilicity and metabolic stability are crucial for determining their efficacy and bioavailability. The presence of a fluorine atom in this compound may enhance its pharmacological profile by improving these properties.

Properties

Molecular Formula

C13H11BClFO3

Molecular Weight

280.49 g/mol

IUPAC Name

(2-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H11BClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2

InChI Key

FNDAWBZWRWKVQT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)F)(O)O

Origin of Product

United States

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